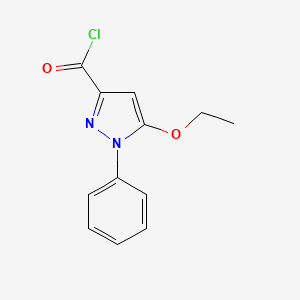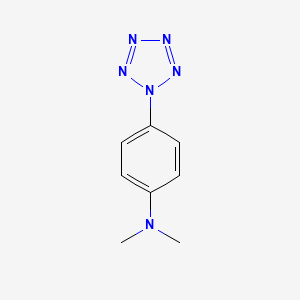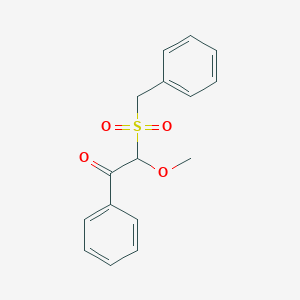
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is an organic compound with a complex structure that includes methoxy, phenyl, and phenylmethanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one typically involves multi-step reactions. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxyphenylethanol.
Aplicaciones Científicas De Investigación
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, its derivatives that act as COX-2 inhibitors work by binding to the cyclooxygenase-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-phenyl-ethanone: This compound lacks the phenylmethanesulfonyl group and has different chemical properties.
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound has a bromophenylsulfanyl group instead of the phenylmethanesulfonyl group.
Uniqueness
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60279-05-2 |
|---|---|
Fórmula molecular |
C16H16O4S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O4S/c1-20-16(15(17)14-10-6-3-7-11-14)21(18,19)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 |
Clave InChI |
AUQZCGGBAXLVLD-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



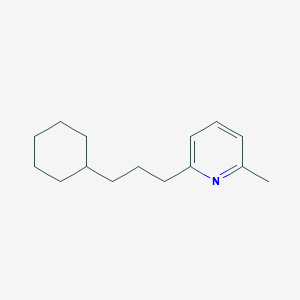

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

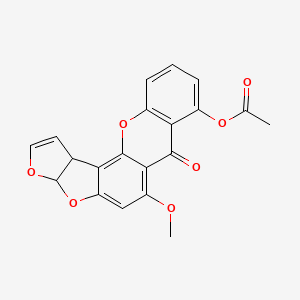
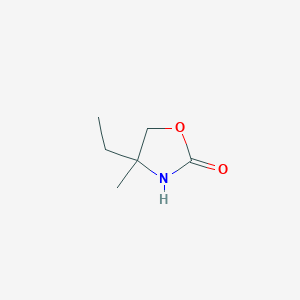
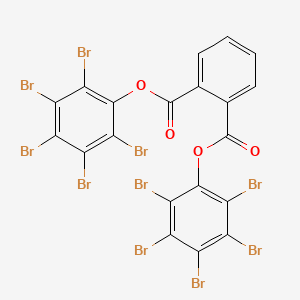

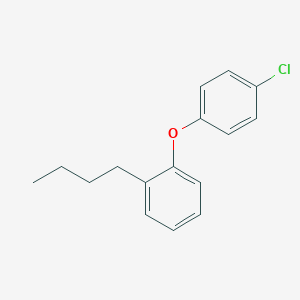
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

